Potency Comparison of CHIR-98023 Versus CHIR-99021 in GSK-3α and GSK-3β Inhibition
CHIR-98023 and its close analog CHIR-99021 exhibit identical IC50 values for GSK-3α and GSK-3β in enzymatic assays, demonstrating that the 5-nitro substitution on the pyridinyl moiety does not compromise target potency relative to the 6-methoxy-5-nitro analog [1]. Both compounds achieve IC50s of 10 nM for GSK-3α and 6.7 nM for GSK-3β under comparable assay conditions, confirming that CHIR-98023 maintains the high potency characteristic of the series while offering distinct physicochemical properties derived from its unique substitution pattern [1].
| Evidence Dimension | GSK-3α IC50 (enzymatic inhibition) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | CHIR-99021 (CT-99021, CHIR-911): 10 nM |
| Quantified Difference | 0 nM (equipotent) |
| Conditions | Human GSK-3α enzymatic assay |
Why This Matters
This confirms that CHIR-98023's unique 5-nitro substitution pattern does not sacrifice target potency, enabling researchers to select this compound for applications where its distinct physicochemical or selectivity profile is advantageous without compromising on-target efficacy.
- [1] Wagman AS, Boyce RS, Brown SP, Fang E, Goff D, Jansen JM, Le VP, Levine BH, Ng SC, Ni ZJ, Nuss JM, Pfister KB, Ramurthy S, Renhowe PA, Ring DB, Shu W, Subramanian S, Zhou XA, Shafer CM, Harrison SD, Johnson KW, Bussiere DE. Synthesis, Binding Mode, and Antihyperglycemic Activity of Potent and Selective (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine Inhibitors of Glycogen Synthase Kinase 3. J Med Chem. 2017 Oct 26;60(20):8482-8514. View Source
